3-Chloro-1,1-diphenylpropan-2-one
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Overview
Description
3-Chloro-1,1-diphenylpropan-2-one is an organic compound . It is used as a precursor to synthesize structurally defined, fluorescent polyphenylene dendrimers as light emitters for organic light emitting diodes . It is also used in the synthesis of several other polycyclic aromatic hydrocarbons .
Synthesis Analysis
The synthesis of 3-Chloro-1,1-diphenylpropan-2-one involves the dioxolane protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone, then a palladium-catalyzed cross-coupling reaction of the obtained dioxolane with one-and-a-half- or four-fold excess of dodecyl magnesium bromide that leads to a predominant formation of mono- or dialkylation products respectively, followed by hydrolysis of dioxolanes at the last stage to form the desired diphenyl-2-propanones .Molecular Structure Analysis
The molecular structure of 3-Chloro-1,1-diphenylpropan-2-one is composed of two benzyl groups attached to a central carbonyl group . This results in the central carbonyl carbon atom being electrophilic and the two adjacent carbon atoms slightly nucleophilic .Chemical Reactions Analysis
3-Chloro-1,1-diphenylpropan-2-one is frequently used in an aldol condensation reaction with benzil (a dicarbonyl) and base to create tetraphenylcyclopentadienone .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-1,1-diphenylpropan-2-one include a molar mass of 210.276 g·mol−1, a density of 1.069 g/cm3, a melting point of 32 to 34 °C, and a boiling point of 330 °C .Scientific Research Applications
- Details : These dendrimers act as light emitters in OLEDs, contributing to their efficiency and color quality .
- Details : PAHs play essential roles in fields like materials science, environmental chemistry, and organic electronics .
- Details : These polymers exhibit semiconducting properties and find applications in organic photovoltaics, sensors, and flexible electronics .
- Details : The compound can participate in photochemical reactions, facilitating organic transformations and enabling novel synthetic pathways .
- Details : Chemists use it to build more complex molecules, making it valuable in drug discovery and fine chemical production .
Organic Light Emitting Diodes (OLEDs) and Fluorescent Materials
Polycyclic Aromatic Hydrocarbons (PAHs) Synthesis
Conjugated Polymers and Conductive Materials
Photocatalysis and Organic Transformations
Custom Synthesis and Chemical Intermediates
Flavor and Fragrance Chemistry
Safety and Hazards
The safety data sheet for a similar compound, 1,3-Diphenyl-2-propanone, indicates that it may be corrosive to metals, toxic if swallowed, causes skin irritation, causes serious eye damage, and can be fatal if inhaled . It is also suspected of causing cancer and may damage fertility or the unborn child .
Future Directions
3-Chloro-1,1-diphenylpropan-2-one is used in the synthesis of graphene nanostructures (graphene nanoribbons and quantum dots) . It is also used as a precursor to synthesize structurally defined, fluorescent polyphenylene dendrimers as light emitters for organic light emitting diodes . It is also used in the synthesis of several other polycyclic aromatic hydrocarbons .
properties
IUPAC Name |
3-chloro-1,1-diphenylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKZWKIFDIVPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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